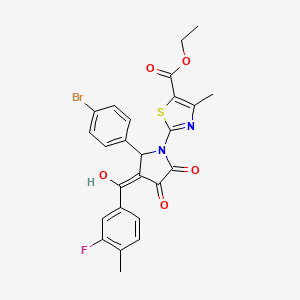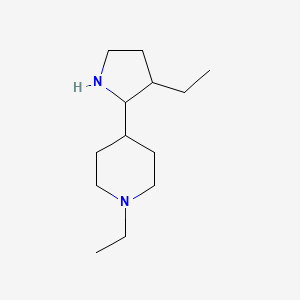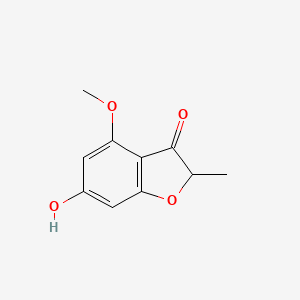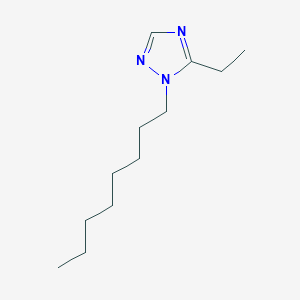
5-Ethyl-1-octyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-octyl-1H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position and an octyl group at the 1-position of the triazole ring. Triazoles are known for their broad range of biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. For 5-Ethyl-1-octyl-1H-1,2,4-triazole, one common method involves the reaction of ethyl hydrazine with octyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often employs microwave irradiation techniques to enhance reaction rates and yields. The use of ionic liquids as solvents and potassium carbonate as a base has been reported to be effective for the regioselective alkylation of triazoles under mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-octyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated triazole derivatives
Scientific Research Applications
5-Ethyl-1-octyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Ethyl-1-octyl-1H-1,2,4-triazole involves its ability to form hydrogen bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities.
1,2,4-Triazole: The parent compound of 5-Ethyl-1-octyl-1H-1,2,4-triazole.
Fluconazole: A triazole derivative used as an antifungal agent.
Voriconazole: Another triazole derivative with antifungal properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and octyl groups enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-ethyl-1-octyl-1,2,4-triazole |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-7-8-9-10-15-12(4-2)13-11-14-15/h11H,3-10H2,1-2H3 |
InChI Key |
YZEXQPBNKOVESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=NC=N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


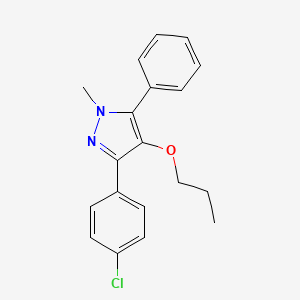
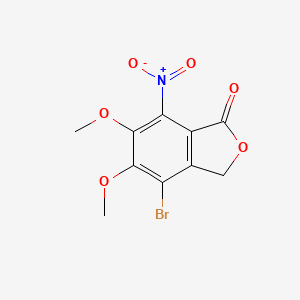
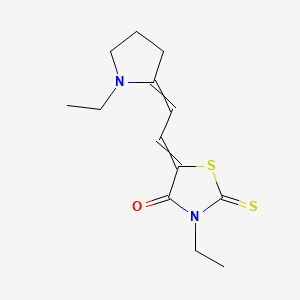

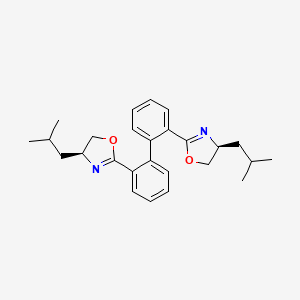

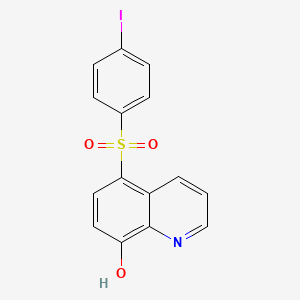
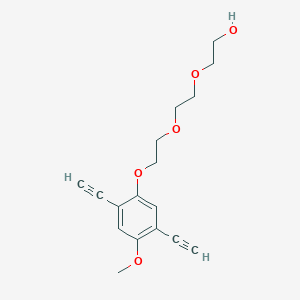
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)

